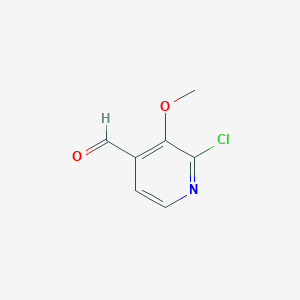

2-Chloro-3-methoxyisonicotinaldehyde

Descripción general

Descripción

2-Chloro-3-methoxyisonicotinaldehyde (CMINA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CMINA is a derivative of isonicotinic acid, which is a versatile building block for the synthesis of various bioactive compounds.

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis of Heterocycles

A study by Huang and Bolm (2017) demonstrated the use of α-Chloroaldehydes, closely related to 2-Chloro-3-methoxyisonicotinaldehyde, as alkyne equivalents in rhodium-catalyzed syntheses of isoquinolones and 3,4-dihydroisoquinolins from N-methoxyamides. This method offers complementary regioselectivity compared to existing technologies, suggesting that 2-Chloro-3-methoxyisonicotinaldehyde could be utilized in similar catalytic annulation reactions to synthesize heterocyclic compounds with potential pharmaceutical applications (Huang & Bolm, 2017).

Spectroscopic Analysis and Solid-State Structure

Jukić et al. (2010) described the synthesis and characterization of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, a compound structurally similar to 2-Chloro-3-methoxyisonicotinaldehyde. The study focused on spectroscopic analysis (IR, NMR, UV–Vis absorption, and fluorescence spectroscopy) and X-ray crystallography to understand the compound's structural features and optical properties. These methodologies could be applicable to 2-Chloro-3-methoxyisonicotinaldehyde for determining its structural conformation and investigating its photophysical properties (Jukić et al., 2010).

Catalytic Oxidation of Organic Sulfides

Aghvami et al. (2021) synthesized new iron-chloro Schiff base complexes for the catalytic oxidation of organic sulfides to sulfoxides, showcasing the potential for methoxy and chloro-substituted compounds in catalysis. While the study does not directly involve 2-Chloro-3-methoxyisonicotinaldehyde, it highlights the broader utility of chloro and methoxy groups in synthesizing catalysts for organic transformations. Therefore, 2-Chloro-3-methoxyisonicotinaldehyde might find application in developing new catalytic systems or as a substrate in oxidative reactions (Aghvami et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-3-methoxypyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-6-5(4-10)2-3-9-7(6)8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPDDEMMXMTZNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,5-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2690018.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxybenzamide hydrochloride](/img/structure/B2690026.png)

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2690029.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2690035.png)